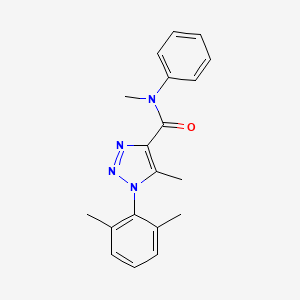

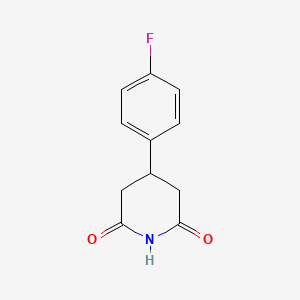

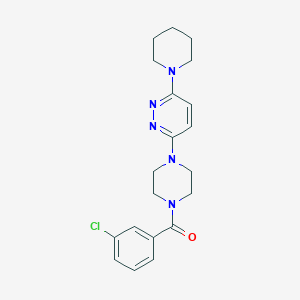

1-(2,6-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 2,6-dimethylphenyl isocyanide . Isocyanides are organic compounds that feature a carbon-nitrogen triple bond with the nitrogen attached to an organic group. They are used in a variety of chemical reactions, particularly in the synthesis of other organic compounds.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as lidocaine are synthesized through a two-part process involving amide formation and preparation of the final compound . The process involves various reactions including SN2 reactions and macroscale recrystallization .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis . These techniques allow for the identification of the molecular structure and the confirmation of the structures of intermediates and the final product .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve a series of steps including substitution reactions and salting reactions . The risk of these reactions has been evaluated using a reaction calorimeter and accelerating rate calorimetry (ARC) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD) . These techniques allow for the determination of the crystal structure of the final product .Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions

The compound has been utilized in studies exploring cycloaddition reactions. For instance, derivatives of 1,2,3-triazoles, which share a core structure with the compound , have been used in [2 + 2] cycloadditions. These reactions are fundamental in organic synthesis, providing a pathway to various cyclic compounds. The research by Ghose and Gilchrist (1991) demonstrated the versatility of triazole derivatives in forming cycloadducts through reactions with cyclohexanone and 4-chlorobenzaldehyde, showcasing the potential of such compounds in synthetic chemistry S. Ghose, T. L. Gilchrist, 1991.

Fluorescent Molecular Probes

Another significant application of triazole derivatives is in the development of fluorescent molecular probes. These compounds are crucial for studying biological events and processes due to their high sensitivity and specificity. Diwu et al. (1997) synthesized new fluorescent solvatochromic dyes, demonstrating the role of electron transfer systems in these molecules and their utility in biological research Z. Diwu, Yixin Lu, Cailan Zhang, D. Klaubert, R. Haugland, 1997.

Synthesis of Novel Compounds

Research also includes the synthesis of new triazole derivatives with potential pharmacological properties, including anticonvulsive activity. Although specific applications to epilepsy and conditions of tension were mentioned, the focus here is on the synthetic versatility of triazole compounds in producing a variety of derivatives with significant biological activities R. Shelton, 1981.

Antitumor Activity

The compound's framework has been utilized in the synthesis of new antitumor compounds, such as dimethyltriazenophenylimidazoldes based on 4(5)-[(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (decarbazin), highlighting the potential of triazole derivatives in cancer therapy M. Iradyan, N. Iradyan, G. M. Stepanyan, F. Arsenyan, B. T. Garibdzhanyan, 2001.

Material Science Applications

In material science, the triazole compound has contributed to the development of thermally stable and organosoluble aromatic polyamides, demonstrating the role of phenyl-1,3,5-triazine functional groups in enhancing polymer stability and solubility, which is essential for high-performance materials Guipeng Yu, Bin Li, Junling Liu, Shaofei Wu, Haijun Tan, Chun-yue Pan, X. Jian, 2012.

Wirkmechanismus

Target of Action

A structurally similar compound, n-(2,6-dimethylphenyl)-5-phenylimidazo [1,5-a]pyrazin-8-amine, is known to target the tyrosine-protein kinase lck in humans . This protein plays a key role in T-cell activation and signal transduction.

Pharmacokinetics

A structurally similar compound, n-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (d2624), was found to be well absorbed (93%) but underwent extensive first-pass metabolism in rats, resulting in a bioavailability of 53% .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2,6-dimethylphenyl)-N,5-dimethyl-N-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-13-9-8-10-14(2)18(13)23-15(3)17(20-21-23)19(24)22(4)16-11-6-5-7-12-16/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHAXSKNBQRLLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=C(N=N2)C(=O)N(C)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2890975.png)

![3-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2890976.png)

![2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2890977.png)

![(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)

![(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2890987.png)